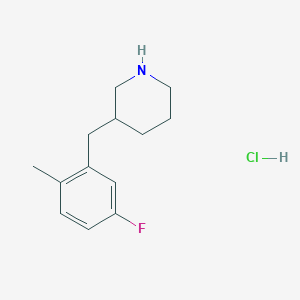

3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride

Description

3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride (CAS: 1172955-97-3) is a piperidine derivative with a substituted benzyl group at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₁₇ClFN, and it features a fluorine atom at the 5-position and a methyl group at the 2-position of the benzyl moiety.

Properties

IUPAC Name |

3-[(5-fluoro-2-methylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN.ClH/c1-10-4-5-13(14)8-12(10)7-11-3-2-6-15-9-11;/h4-5,8,11,15H,2-3,6-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWKMYJGYLPKFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588821 | |

| Record name | 3-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171749-03-3 | |

| Record name | 3-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride typically involves the reaction of 5-fluoro-2-methyl-benzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride has been studied for its potential use as a therapeutic agent targeting central nervous system (CNS) disorders. Its interaction with neurotransmitter systems suggests possible applications in treating conditions such as schizophrenia and depression. Research indicates that the fluorinated benzyl group may enhance binding affinity to specific receptors, making it a candidate for neuropharmacological studies .

Receptor Binding Studies

Research into the interactions of this compound typically involves receptor binding assays and functional studies. These studies aim to assess its effects on neurotransmitter systems, providing insights into its pharmacological profile. The compound's unique substitution pattern likely contributes to its enhanced binding properties compared to non-fluorinated analogs.

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable scaffold for SAR studies, allowing researchers to explore modifications that could enhance its efficacy or reduce side effects. By systematically varying substituents on the piperidine ring or the benzyl group, researchers can develop derivatives with improved pharmacological profiles .

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperidine compounds exhibit varying degrees of activity at NMDA receptors, indicating potential applications in treating cognitive disorders .

- Another investigation highlighted the compound's ability to modulate glutamate receptor activity, suggesting implications for schizophrenia treatment .

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitters in the central nervous system, thereby exerting its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the dopaminergic and serotonergic systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Position and Electronic Effects

The pharmacological and physicochemical properties of piperidine derivatives are highly influenced by the substituents on the benzyl group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Fluorine Position : The 5-fluoro substituent in the target compound may enhance electron-withdrawing effects, improving binding to aromatic receptors compared to 3-fluoro analogs .

- Methyl vs.

- Substituent Orientation : The 3-fluoro-4-methyl analog (955288-06-9) shows how positional changes alter steric and electronic interactions, possibly affecting selectivity for dopamine or serotonin receptors .

Pharmacological Relevance

Piperidine derivatives are prominent in medicinal chemistry:

- SSRI Analogues : Compounds like paroxetine hydrochloride (CAS: 78246-49-8) share the piperidine core and demonstrate the importance of substituents (e.g., benzodioxol and fluorophenyl groups) for serotonin reuptake inhibition .

- Antiparkinsonism Agents : Biperiden hydrochloride (a piperidine analog) highlights the role of lipophilic groups in dopamine receptor modulation, a property shared by the target compound .

- Local Anesthetics : Hexylcaine hydrochloride (a piperidine derivative) emphasizes the balance between lipophilicity and solubility for therapeutic efficacy, a consideration relevant to the target compound’s methyl and fluorine substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | 3-(5-Fluoro-2-methoxy-benzyl)-piperidine HCl | 4-(2-Fluorobenzyl)-piperidine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 245.73 | 261.73 | 237.71 |

| LogP (Predicted) | 2.8 | 2.1 | 2.5 |

| Hydrogen Bond Acceptors | 2 | 3 | 2 |

| Rotatable Bonds | 3 | 4 | 3 |

Key Insights:

Biological Activity

3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. The presence of a fluorinated benzyl group enhances its binding affinity to various receptors, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-fluoro-2-methyl-benzyl group. This substitution pattern is crucial as it enhances stability and solubility, making it suitable for various biological applications. The fluorine atom contributes unique chemical properties that can influence the compound's interaction with biological targets.

The biological activity of 3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride primarily involves its interaction with neurotransmitter systems. It has been shown to engage in receptor binding assays, highlighting its potential effects on serotonin and dopamine receptors. The mechanism by which this compound modulates biological pathways is still under investigation, but initial studies suggest that it may act as an antagonist or modulator at specific receptor sites.

Biological Activity

Research indicates that 3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride exhibits notable activity against several biological targets:

- Neurotransmitter Receptors : Preliminary studies suggest that this compound may interact with serotonin (5-HT) and dopamine (D) receptors, which are critical in mood regulation and various neuropsychiatric disorders.

- Enzyme Inhibition : The compound may also have potential as an enzyme inhibitor, contributing to its pharmacological profile.

Table 1: Summary of Biological Activity

| Target | Activity | Reference |

|---|---|---|

| 5-HT Receptors | Antagonist | |

| D Receptors | Modulator | |

| Enzymes | Inhibitor |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential of 3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride:

- Receptor Binding Studies : Research involving receptor binding assays has shown that compounds with similar structures exhibit enhanced binding affinities due to the presence of fluorinated groups. This suggests that 3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride may also display improved receptor interactions compared to non-fluorinated analogs .

- Pharmacological Profiles : In vivo studies have indicated that compounds within the same class can significantly affect metabolic pathways, particularly in models of insulin resistance and hepatic steatosis. This positions 3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride as a candidate for further exploration in metabolic disorders .

- Therapeutic Applications : Given its potential interactions with neurotransmitter systems, there is a growing interest in evaluating this compound for therapeutic applications in neuropsychiatric conditions such as depression and anxiety disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 5-fluoro-2-methylbenzyl chloride and piperidine in the presence of a base (e.g., NaOH or K₂CO₃) in anhydrous ethanol or methanol . Key conditions include:

- Temperature : Room temperature to reflux (60–80°C).

- Purification : Acidification with HCl to precipitate the hydrochloride salt, followed by recrystallization from ethanol/water mixtures.

- Yield Optimization : Control of stoichiometry (1:1.2 molar ratio of benzyl chloride to piperidine) and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>95% by area under the curve) .

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in the aromatic region, piperidine proton integration) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ = 254.3 amu) .

Q. What storage conditions are recommended to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid prolonged exposure to humidity to prevent hydrolysis of the hydrochloride salt . Stability studies suggest no decomposition under these conditions for ≥12 months .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) across literature sources?

- Methodological Answer :

- Reproducibility Testing : Replicate synthesis and characterization under standardized conditions (e.g., ICH guidelines for melting point determination).

- Analytical Harmonization : Cross-validate using multiple techniques (e.g., DSC for melting point, Karl Fischer titration for water content) .

- Data Contingency : Report batch-specific variability (e.g., purity-dependent solubility in DMSO ranging from 50–100 mg/mL) .

Q. What strategies are effective for optimizing multi-step syntheses involving this compound as an intermediate?

- Methodological Answer :

- Stepwise Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., benzyl-piperidine adducts) .

- Catalysis : Explore Pd-mediated cross-coupling for introducing functional groups (e.g., Suzuki-Miyaura reactions on the benzyl ring) .

- Scale-Up Challenges : Address exothermic reactions during HCl salt formation via controlled addition rates and cooling .

Q. How does the fluorine substitution at the 5-position of the benzyl group influence biological activity in receptor-binding assays?

- Methodological Answer :

- Pharmacophore Modeling : Compare binding affinities of fluorinated vs. non-fluorinated analogs to targets like serotonin or dopamine receptors using radioligand displacement assays .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, enhancing plasma half-life in preclinical models (e.g., rat liver microsome assays) .

Q. What toxicological data gaps exist for this compound, and how can researchers address them?

- Methodological Answer :

- Acute Toxicity : Conduct OECD 423-acute oral toxicity studies in rodents (dose range: 300–2000 mg/kg) .

- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays to assess mutagenic potential .

- Ecotoxicity : Evaluate Daphnia magna immobilization (EC50) and algal growth inhibition (OECD 201/202) for environmental risk .

Critical Research Considerations

- Contradictions in Data : For example, reported melting points vary by ±5°C due to polymorphism or hydrate formation. Address via differential scanning calorimetry (DSC) with controlled heating rates .

- Regulatory Compliance : Ensure adherence to OSHA and EPA guidelines for handling halogenated amines (e.g., waste disposal via licensed contractors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.